2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid
Description
2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structural features, which include a methoxy group and a trifluoromethylphenyl group attached to a benzoic acid core.
Properties
IUPAC Name |
2-methoxy-3-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-10(6-4-7-11(13)14(19)20)9-5-2-3-8-12(9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDGCVBCGDQDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691128 | |
| Record name | 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261549-79-4 | |
| Record name | 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play crucial roles in its binding affinity and activity. These interactions can modulate the function of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Methoxy-3-(2-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds, such as:
2-Methoxy-3-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its boronic acid moiety.
2-(Trifluoromethyl)benzoic acid: This compound lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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